

Cinnamophilin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: Cinnamophilin

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Abstract

Cinnamophilin, a lignan isolated from *Cinnamomum philippinense*, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of its chemical structure, key physicochemical properties, and multifaceted biological activities. **Cinnamophilin** is characterized by its dual antagonism of the thromboxane A2 receptor and inhibition of thromboxane synthase, alongside its potent voltage-dependent calcium and sodium channel blocking effects. Furthermore, it exhibits notable antioxidant and neuroprotective properties. This document consolidates quantitative bioactivity data, details the experimental protocols for assessing its primary pharmacological effects, and presents visual diagrams of its mechanism of action and related experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Chemical Structure and Properties

Cinnamophilin is a lignan with the molecular formula $C_{20}H_{24}O_5$ and a molecular weight of 344.4 g/mol.^{[1][2]} Its systematic IUPAC name is (2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one.^[1] The chemical structure of **Cinnamophilin** is presented below.

Table 1: Chemical Identifiers and Properties of **Cinnamophilin**

Identifier/Property	Value	Reference(s)
IUPAC Name	(2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one	[1]
Molecular Formula	C20H24O5	[1][2]
Molecular Weight	344.4 g/mol	[1][2]
CAS Number	154677-96-0	[1][2]
PubChem CID	169883	[1]
ChEMBL ID	CHEMBL3638037	[1]
Canonical SMILES	<chem>CC(C(C(=O)C1=CC(=C(C=C1)O)OC)C)CC2=CC(=C(C=C2)O)OC</chem>	[1]
InChI Key	FPJCOLPRFZWPHM-QWHCGFSZSA-N	[1]

Pharmacological Properties and Mechanism of Action

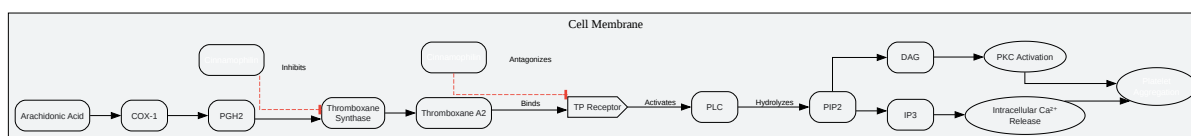
Cinnamophilin exhibits a range of pharmacological activities, with its primary mechanisms centered around the modulation of the arachidonic acid cascade and ion channel function.

Dual Inhibition of Thromboxane A2 Receptor and Thromboxane Synthase

Cinnamophilin is a potent dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 (TP) receptor.[3] This dual action effectively blocks the pro-aggregatory and vasoconstrictive effects of TXA2.

Cinnamophilin competitively binds to the TP receptor, preventing the binding of the endogenous agonist TXA2. This antagonism inhibits the downstream signaling cascade, which

involves the activation of phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a reduction in the mobilization of intracellular calcium (Ca^{2+}) and a decrease in protein kinase C (PKC) activation, ultimately suppressing platelet aggregation and smooth muscle contraction.[3] Simultaneously, **Cinnamophilin** inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, further reducing the levels of this potent mediator.



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Cinnamophilin's dual mechanism on the thromboxane pathway.

Voltage-Dependent Ion Channel Blocking Activity

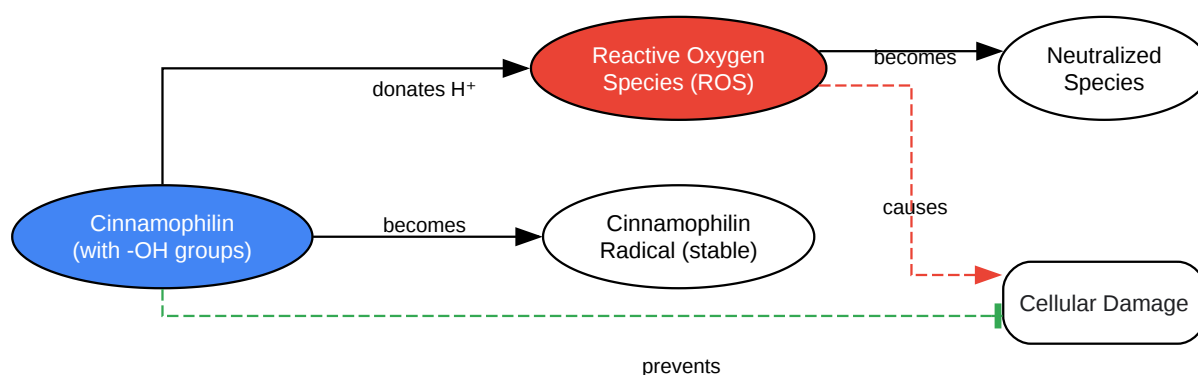
Cinnamophilin has been shown to block voltage-dependent sodium (Na^{+}) and calcium (Ca^{2+}) channels in cardiac myocytes.[1] This activity contributes to its antiarrhythmic potential.

By physically occluding or allosterically modifying the ion channel pores, **Cinnamophilin** reduces the influx of Na^{+} and Ca^{2+} ions during cellular depolarization. The blockade of Na^{+} channels can slow the upstroke of the action potential, while the blockade of L-type Ca^{2+} channels can shorten the plateau phase and reduce the force of contraction.

Antioxidant and Neuroprotective Effects

Cinnamophilin acts as a free radical scavenger, which underlies its antioxidant and neuroprotective properties. It has been demonstrated to reduce oxidative damage and protect against transient focal cerebral ischemia in animal models.

The phenolic hydroxyl groups in the structure of **Cinnamophilin** can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This antioxidant activity helps to mitigate cellular damage in conditions of oxidative stress, such as ischemic injury.



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Free radical scavenging mechanism of **Cinnamophilin**.

Quantitative Bioactivity Data

The biological activities of **Cinnamophilin** have been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and antagonist affinity (pA₂) values.

Table 2: IC₅₀ Values for **Cinnamophilin**

Biological Activity	Experimental Model	IC50 (μM)	Reference(s)
Platelet Aggregation Inhibition (induced by Arachidonic Acid)	Human platelet-rich plasma	5.0 ± 0.4	[3]
Platelet Aggregation Inhibition (induced by Collagen)	Human platelet-rich plasma	5.6 ± 0.6	[3]
Platelet Aggregation Inhibition (induced by U-46619)	Human platelet-rich plasma	3.0 ± 0.4	[3]
Sodium Inward Current (INa) Inhibition	Single rat ventricular cells	10.0 ± 0.4	[1]
Calcium Inward Current (ICa) Inhibition	Single rat ventricular cells	9.5 ± 0.3	[1]
Potassium Outward Current (Integral) Inhibition	Single rat ventricular cells	4.8 - 7.1	[1]

Table 3: pA2 Values for Thromboxane A2 Receptor Antagonism by **Cinnamophilin**

Experimental Model	pA2	Reference(s)
Human Platelets (U-46619-induced aggregation)	7.3 ± 0.2	[3]
Rat Aorta (U-46619-induced contraction)	6.3 ± 0.1	[3]
Guinea-pig Trachea (U-46619-induced contraction)	5.2 ± 0.2	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

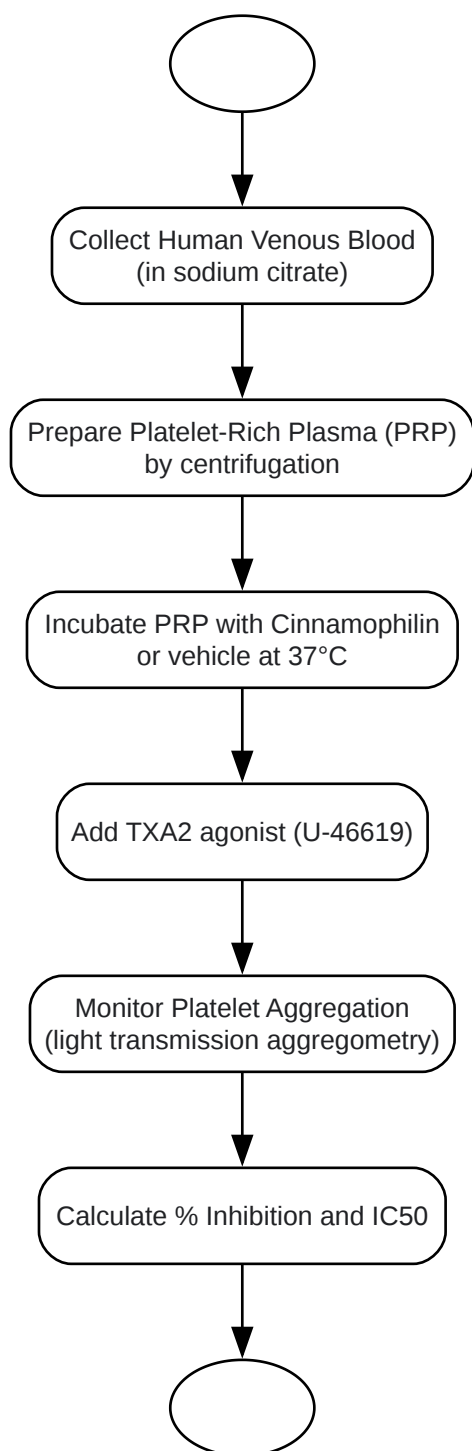
Isolation and Purification of Cinnamophilin

Cinnamophilin is isolated from the roots of *Cinnamomum philippinense*. A general procedure is as follows:

- **Extraction:** Air-dried and powdered roots of *C. philippinense* are extracted exhaustively with methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude residue.
- **Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Purification:** Fractions containing **Cinnamophilin** are further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.^[4]

Thromboxane A2 Receptor Antagonism Assay (Platelet Aggregation)

This assay determines the ability of **Cinnamophilin** to inhibit platelet aggregation induced by a TP receptor agonist.



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Workflow for the in vitro platelet aggregation assay.

- Preparation of Platelet-Rich Plasma (PRP): Human venous blood is collected into tubes containing sodium citrate as an anticoagulant. The blood is centrifuged at a low speed to

obtain PRP.

- Incubation: PRP is pre-incubated with various concentrations of **Cinnamophilin** or vehicle (control) at 37°C for a specified time.
- Induction of Aggregation: Platelet aggregation is induced by the addition of a submaximal concentration of the TP receptor agonist U-46619.
- Measurement: The change in light transmission, which is proportional to the degree of platelet aggregation, is monitored using a platelet aggregometer.
- Data Analysis: The percentage inhibition of aggregation by **Cinnamophilin** is calculated relative to the control. The IC50 value is determined from the concentration-response curve. For pA2 value determination, Schild analysis is performed using concentration-response curves of U-46619 in the presence of different concentrations of **Cinnamophilin**.^[3]

Voltage-Dependent Ion Channel Blocking Assay (Whole-Cell Patch Clamp)

This technique is used to measure the effect of **Cinnamophilin** on ionic currents in isolated cardiomyocytes.

- Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.
- Patch Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette filled with an internal solution is sealed onto the membrane of a single myocyte.
- Voltage Protocol: To measure specific ion currents (e.g., ICa or INa), specific voltage protocols are applied. For ICa, the cell may be held at a potential that inactivates Na⁺ channels (e.g., -40 mV) and then depolarized to various test potentials. For INa, the cell is typically held at a more negative potential (e.g., -80 mV) and then depolarized.
- Drug Application: **Cinnamophilin** is applied to the cell via the extracellular solution.
- Data Acquisition and Analysis: The ionic currents are recorded before and after the application of **Cinnamophilin**. The percentage of current inhibition is calculated, and the

IC50 is determined from the concentration-response curve.^[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of **Cinnamophilin**.

- **Preparation of DPPH Solution:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Reaction Mixture:** Various concentrations of **Cinnamophilin** are mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance with **Cinnamophilin**. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

Cinnamophilin is a promising natural product with a well-defined chemical structure and a diverse pharmacological profile. Its dual action on the thromboxane pathway, coupled with its ability to block key cardiac ion channels and mitigate oxidative stress, highlights its therapeutic potential in cardiovascular and neuroprotective applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of **Cinnamophilin** as a lead compound in drug discovery programs. The provided visualizations of its mechanisms of action and experimental workflows are intended to aid in the conceptual understanding and practical design of future studies.

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